molecular formula C19H22N2O3 B11804032 Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11804032
M. Wt: 326.4 g/mol
InChI Key: XQNKKLHSQYNEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(6-ethoxypyridin-3-yl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and prolinol share structural similarities.

    Pyridine derivatives: Compounds such as 2-aminopyridine and 3-bromoimidazo[1,2-a]pyridine have similar pyridine rings.

Uniqueness: Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the combination of its pyrrolidine and pyridine rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H22N2O3/c1-2-23-18-11-10-16(13-20-18)17-9-6-12-21(17)19(22)24-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13,17H,2,6,9,12,14H2,1H3

InChI Key

XQNKKLHSQYNEJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.